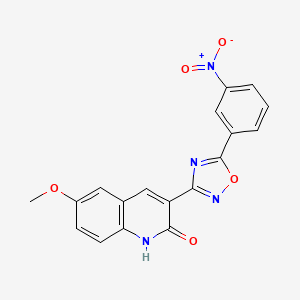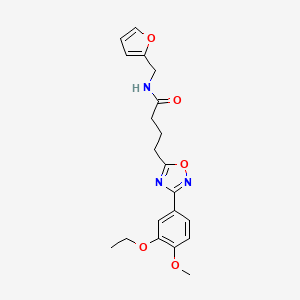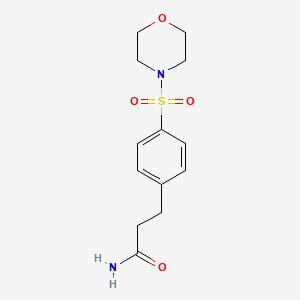
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as Bz-423, is a small molecule drug that has shown potential in treating various autoimmune diseases and inflammation-related disorders. It was first synthesized in 2003 by scientists at the University of Virginia and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide works by targeting the mitochondrial permeability transition pore (mPTP), a protein complex that regulates the flow of molecules in and out of the mitochondria. By inhibiting the mPTP, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can prevent the release of pro-inflammatory molecules and reduce oxidative stress, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can reduce inflammation and tissue damage in animal models of autoimmune diseases and inflammation-related disorders. It has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for the mPTP, which reduces the risk of off-target effects. However, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can be difficult to synthesize and has poor solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide dosing and administration to maximize its therapeutic potential. Additionally, further studies are needed to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in treating other inflammation-related disorders and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate to form N-benzylsulfamoyl-4-aminobenzenesulfonamide. This compound is then reacted with 3-(2-methoxyethyl)acryloyl chloride to form the final product, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and lupus. It has also shown promise in treating inflammation-related disorders, such as atherosclerosis and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-14-13-20-19(22)12-9-16-7-10-18(11-8-16)26(23,24)21-15-17-5-3-2-4-6-17/h2-8,10-11,21H,9,12-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVXKVOUAVSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


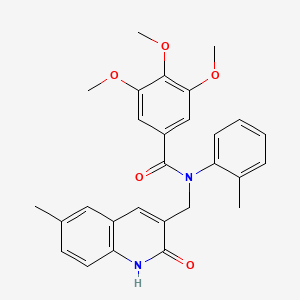
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
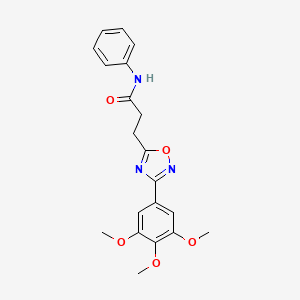
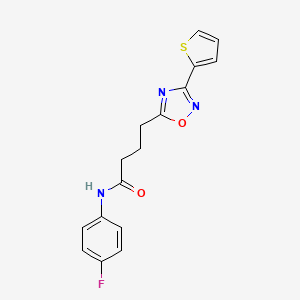
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)

